molecular formula C24H27N7 B11236552 6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11236552
M. Wt: 413.5 g/mol
InChI Key: BKEOCQPHLORQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and the presence of multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl groups to the core structure.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the core structure.

    Final functionalization: The ethyl and methyl groups are introduced through alkylation reactions, using appropriate alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares the piperazine and pyridine moieties but lacks the pyrazolo[3,4-d]pyrimidine core.

    2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound contains the piperazine ring but differs in the rest of the structure.

Uniqueness

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its fused bicyclic pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure is not present in many similar compounds, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C24H27N7

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H27N7/c1-3-29-13-15-30(16-14-29)24-27-22(26-21-12-8-7-9-18(21)2)20-17-25-31(23(20)28-24)19-10-5-4-6-11-19/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28)

InChI Key

BKEOCQPHLORQOK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.